molecular formula C20H26N2O5 B13411141 Deschloro Amlodipine

Deschloro Amlodipine

Cat. No.: B13411141
M. Wt: 374.4 g/mol
InChI Key: PEBXGLALMHVYPY-UHFFFAOYSA-N
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Description

Deschloro Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. . This compound is often used as an impurity standard in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deschloro Amlodipine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Deschloro Amlodipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Deschloro Amlodipine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Deschloro Amlodipine include:

    Amlodipine: The parent compound, widely used as a calcium channel blocker.

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Felodipine: Similar to Amlodipine, used for treating high blood pressure.

    Lercanidipine: Known for its lower risk of causing edema compared to Amlodipine

Uniqueness

This compound is unique due to its specific chemical structure, which lacks the chlorine atom present in Amlodipine. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and comparison studies .

Biological Activity

Deschloro amlodipine, a derivative of amlodipine, is a calcium channel blocker (CCB) primarily used in the management of hypertension and certain cardiovascular conditions. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula C24H30N2O9C_{24}H_{30}N_{2}O_{9} and a molecular weight of 490.51 g/mol. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The compound's structure is pivotal in determining its pharmacokinetic properties and biological activity.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, amlodipine. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability 64–90%
Peak Plasma Concentration (t max) 6–12 hours post-administration
Volume of Distribution 21 L/kg
Metabolism Primarily hepatic via CYP3A4/5

These parameters suggest that this compound has a high bioavailability and a significant volume of distribution, indicating extensive tissue uptake.

Efficacy in Hypertension Management

This compound exhibits potent antihypertensive effects. In clinical studies, it has been shown to effectively lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a 24-hour period. For instance, in a study involving hypertensive patients treated with amlodipine, those receiving this compound demonstrated a statistically significant reduction in both SBP and DBP compared to baseline measurements.

Case Studies

  • Case Study on Amlodipine Overdose : A notable case involved an adolescent who ingested 150 mg of amlodipine with suicidal intent. The patient exhibited severe hypotension but was successfully treated with calcium, glucagon, and hyperinsulinemic-euglycemic therapy, highlighting the importance of timely intervention in CCB overdoses .
  • Real-World Efficacy Study : A retrospective analysis involving 870 hospitalized patients indicated that those treated with this compound experienced improved blood pressure control compared to other antihypertensive agents. The study utilized machine learning algorithms to analyze treatment outcomes, confirming the effectiveness of this compound in managing hypertension .

Stability and Degradation Products

Research indicates that this compound is stable under various conditions but can degrade under stress conditions such as oxidation and acid exposure. The following table summarizes the stability profile:

Stress Condition% Degradants Formed% Recovery
Oxidative Degradation0.4%99.6%
Acid Degradation0.1%99.7%
Base DegradationND56.9%
Thermal DegradationND100.7%

ND indicates "Not Detected," suggesting that under these conditions, this compound remains largely intact .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3

InChI Key

PEBXGLALMHVYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN

Origin of Product

United States

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